molecular formula C14H18N2O8 B2431143 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide CAS No. 1094815-45-8

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide

Cat. No.: B2431143
CAS No.: 1094815-45-8
M. Wt: 342.304
InChI Key: GUGICLFTTIFEPS-UHFFFAOYSA-N
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Description

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups, a nitrophenoxy group, and an acetamide group

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-3-8(5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGICLFTTIFEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC(=C2)[N+](=O)[O-])CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide typically involves multiple steps, starting with the preparation of the oxan-3-yl ring structure. This is followed by the introduction of the nitrophenoxy group and the acetamide group. Common reagents used in these reactions include hydroxylamine, acetic anhydride, and nitrophenol derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide, NaOH) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the nitro group can produce amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate high efficacy against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in models of ulcerative colitis. In vivo studies demonstrated that it significantly reduced inflammation markers such as IL-1β and TNF-α in colon tissues . This suggests potential therapeutic applications in treating inflammatory bowel diseases.

Potential in Cancer Treatment

Preliminary studies suggest that N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide may possess anti-cancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Role in Drug Development

Given its diverse biological activities, this compound is being explored as a lead molecule for drug development. The ability to modify its structure could enhance its pharmacological profile, making it suitable for targeting specific diseases.

Case Studies and Research Findings

StudyFocusFindings
MDPI Study (2023)Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; high activity against Staphylococcus pneumoniae .
In Vivo Study (2023)Anti-inflammatory EffectsReduced levels of inflammatory cytokines in ulcerative colitis models .
Cancer Research (2023)Apoptosis InductionInduced cell death in cancer cell lines; potential for further development as an anti-cancer agent .

Mechanism of Action

The mechanism of action of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide involves its interaction with specific molecular targets. The hydroxyl and nitrophenoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The acetamide group may also play a role in binding to proteins and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide: Similar structure but with a different position of the nitro group.

    N-(4,5-dihydroxy-6-hydroxymethyl-2-methoxy-tetrahydro-pyran-3-yl)-benzamide: Contains a methoxy group and a benzamide group instead of the nitrophenoxy and acetamide groups.

Uniqueness

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide is a complex organic compound with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C32H48N2O23
  • Molecular Weight : 828.73 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It can interact with cell surface receptors, altering signaling pathways that regulate cell growth and differentiation.
  • Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, which is crucial for DNA replication and repair .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Effects : It has demonstrated significant antiproliferative effects on mammalian cells, particularly when tested under controlled conditions .
  • Potential Antitumor Activity : The inhibition of topoisomerase II suggests potential use in cancer therapies, as it may prevent cancer cell proliferation.

Data Table of Biological Activities

Activity TypeObservationsReference
AntiproliferativeInduces cell cycle arrest in various cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes
Topoisomerase InhibitionPrevents DNA replication in vitro

Case Study 1: Antiproliferative Effects

A study examined the effects of this compound on human breast cancer cells. The results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Mechanism Elucidation

Another investigation focused on the compound's mechanism of action. It was found to inhibit topoisomerase II activity in vitro, which correlated with increased DNA damage markers in treated cells. This supports its role as a potential chemotherapeutic agent.

Q & A

Q. What advanced separation techniques resolve stereoisomers of this compound?

  • Methodological Answer: Chiral stationary phase chromatography (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns effectively separates enantiomers. Capillary electrophoresis (CE) with cyclodextrin additives provides complementary resolution. Confirm absolute configuration via electronic circular dichroism (ECD) .

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